tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate
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Overview
Description
tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound also features a tert-butyl carbamate group, which is commonly used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate typically involves multiple stepsThe final step involves the addition of the tert-butyl carbamate group under mild conditions to protect the amine functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The chloro group in the pyrrolo[2,3-b]pyridine core can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate lies in its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural arrangement imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1311254-62-2 |
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Molecular Formula |
C20H21ClN4O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
tert-butyl N-[3-[(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)amino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C20H21ClN4O3/c1-11-5-6-12(23-19(27)28-20(2,3)4)9-15(11)24-18(26)14-10-22-17-13(14)7-8-16(21)25-17/h5-10H,1-4H3,(H,22,25)(H,23,27)(H,24,26) |
InChI Key |
OLUHRZDTFGOHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)C2=CNC3=C2C=CC(=N3)Cl |
Origin of Product |
United States |
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